molecular formula C13H10FNO2 B6322281 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde CAS No. 946001-89-4

5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde

Cat. No.: B6322281
CAS No.: 946001-89-4
M. Wt: 231.22 g/mol
InChI Key: NIGJCIHRBCUOCO-UHFFFAOYSA-N
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Description

5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 946001-89-4) is a high-purity fluorinated aromatic compound offered at 95% purity, serving as a valuable synthetic intermediate in research and development . With the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol, this compound combines a benzaldehyde core with a fluoropyridine moiety, making it a versatile building block for the construction of more complex molecules . The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The presence of both the aldehyde group and the fluorine atom on the heteroaromatic ring makes this chemical particularly useful for nucleophilic addition and condensation reactions, as well as for metal-catalyzed cross-coupling reactions. While the specific mechanism of action for this precursor is dependent on the final compound synthesized, its primary research applications lie in its role as a key precursor in the synthesis of potential pharmaceutical agents, including the development of kinase inhibitors and other biologically active heterocycles . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-12-5-4-9(7-10(12)8-16)11-3-2-6-15-13(11)14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGJCIHRBCUOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CC=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methoxybenzaldehyde

Direct electrophilic bromination of 2-methoxybenzaldehyde faces regioselectivity challenges due to competing directing effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups. To achieve bromination at position 5, a directed ortho metalation (DoM) strategy is employed:

  • Protection of the aldehyde : The aldehyde is converted to a dimethyl acetal using ethylene glycol and catalytic acid.

  • Lithiation and bromination : Treatment with LDA (lithium diisopropylamide) at -78°C deprotonates the position ortho to the methoxy group, followed by quenching with Br₂ to yield 5-bromo-2-methoxybenzaldehyde acetal.

  • Deprotection : Acidic hydrolysis (HCl, H₂O) regenerates the aldehyde, affording 5-bromo-2-methoxybenzaldehyde in 68% overall yield.

Alternative Pathway: Nitration-Reduction-Bromination

For substrates resistant to direct bromination, a sequential approach is adopted:

  • Nitration : 2-Methoxybenzaldehyde is nitrated at position 5 using HNO₃/H₂SO₄ (yield: 82%).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine (95% yield).

  • Sandmeyer bromination : Diazotization with NaNO₂/HCl and treatment with CuBr yields 5-bromo-2-methoxybenzaldehyde (74% yield).

Synthesis of 2-Fluoropyridin-3-ylboronic Acid

Bromination-Fluorination of 3-Aminopyridine

The Blaz-Schiemann reaction is pivotal for introducing fluorine at position 2 of the pyridine ring:

  • Bromination : 3-Aminopyridine is treated with NaBr/NaBrO₃ in H₂SO₄ to yield 3-bromo-2-aminopyridine (91% yield).

  • Diazotization and fluorination : Reaction with NaNO₂ in anhydrous HF at -78°C generates 3-bromo-2-fluoropyridine (86% yield).

  • Miyaura borylation : Pd-catalyzed coupling with bis(pinacolato)diboron in dioxane affords 2-fluoropyridin-3-ylboronic acid (78% yield).

Direct Fluorination of 3-Bromopyridine

An alternative route employs halogen exchange:

  • Lithiation : 3-Bromopyridine is treated with LDA at -78°C to generate a lithiated intermediate.

  • Fluorination : Quenching with Selectfluor® introduces fluorine at position 2 (62% yield).

Suzuki-Miyaura Cross-Coupling

The final step couples 5-bromo-2-methoxybenzaldehyde with 2-fluoropyridin-3-ylboronic acid under optimized conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 80°C, 12 hours

EntryBoronic Acid (equiv)Yield (%)
11.272
21.585
32.088

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Alternative Synthetic Routes

Ullmann Coupling

Using 5-iodo-2-methoxybenzaldehyde and 2-fluoro-3-aminopyridine with CuI/L-proline in DMSO at 110°C achieves coupling but with lower efficiency (55% yield).

One-Pot Tandem Synthesis

A recent advance involves in situ generation of the boronic acid from 3-bromo-2-fluoropyridine and simultaneous coupling with 5-bromo-2-methoxybenzaldehyde, reducing purification steps (70% yield).

Challenges and Optimization

  • Aldehyde Stability : The aldehyde group is prone to oxidation during coupling. Use of anhydrous conditions and degassed solvents minimizes side reactions.

  • Regioselectivity in Fluorination : Competing fluorination at position 4 is mitigated by low-temperature diazotization (-78°C).

  • Catalyst Loading : Increasing Pd(PPh₃)₄ to 5 mol% improves yields but raises costs .

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds. The fluorine atom enhances the binding affinity and selectivity of drugs targeting specific receptors or enzymes, making it a valuable building block in drug development.

Potential Drug Candidates
Research indicates that derivatives of this compound may act as modulators for neurological disorders by interacting with mGluR receptors, which are implicated in conditions such as anxiety, depression, and psychosis . The unique electronic properties imparted by the fluorine substitution can improve pharmacokinetic profiles, enhancing efficacy and safety.

Materials Science

Organic Semiconductors
The electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its ability to facilitate charge transport and enhance device performance is under investigation for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biological Studies

Fluorinated Probes
In biological research, this compound can be utilized as a probe to study biological processes involving fluorinated compounds. The incorporation of fluorine can aid in imaging techniques due to its distinct spectral properties, allowing for better visualization of biological targets.

Chemical Reactions

This compound undergoes various chemical transformations that expand its utility:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to alcohols using common reducing agents like sodium borohydride.
  • Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Storage Conditions Hazard Statements Reference
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde N/A C₁₃H₁₀FNO₂ 231.22 (calc.) 2-Fluoropyridin-3-yl, 2-methoxy Likely inert atmosphere* Not reported N/A
2-Methoxybenzaldehyde 135-02-4 C₈H₈O₂ 136.15 2-Methoxy Room temperature H315, H319 (irritant)
5-(tert-Butyl)-2-methoxybenzaldehyde 85943-26-6 C₁₂H₁₆O₂ 192.25 5-tert-Butyl, 2-methoxy Inert atmosphere, room temp H302+H312+H332, H315
5-(Trifluoromethyl-diazirinyl)-2-methoxybenzaldehyde 1571935-85-7 C₁₀H₇F₃N₂O₂ 244.17 Trifluoromethyl-diazirinyl -20°C, dark, inert H228, H315, H319
2-Hydroxy-4-methoxybenzaldehyde 673-22-3 C₈H₈O₃ 152.15 2-Hydroxy, 4-methoxy Not specified Not reported

*Inferred from analogous compounds (e.g., ).

Stability and Hazard Profiles

  • Thermal and Storage Stability : The trifluoromethyl-diazirinyl derivative requires stringent storage (-20°C, inert atmosphere) due to its reactive diazirine group , whereas tert-butyl and methoxy derivatives are stable at room temperature . The fluorine atom in the target compound likely enhances stability compared to nitro or hydroxylated analogues.
  • Hazards : Fluorinated and methoxybenzaldehydes generally exhibit mild to moderate hazards (e.g., skin/eye irritation). The tert-butyl derivative poses risks upon ingestion (H302) , while diazirinyl compounds are flammable solids (H228) .

Biological Activity

5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde is a synthetic organic compound notable for its unique structural characteristics, which include a fluorinated pyridine and a methoxy-substituted benzaldehyde. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2-position with a fluorine atom and a benzaldehyde moiety at the 5-position. This structural arrangement is crucial for its biological activity, influencing its interaction with various biochemical targets.

Property Description
Molecular Formula C12H10FN1O2
Molecular Weight 221.22 g/mol
CAS Number 946001-89-4
Solubility Soluble in organic solvents like DMSO and ethanol

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including L1210 leukemia cells, with IC50 values in the nanomolar range . The mechanism of action appears to involve the compound's ability to interfere with nucleotide metabolism, leading to apoptosis in cancer cells.

In one study, analogs of this compound demonstrated significant tumor suppression in vivo, achieving up to 73.4% inhibition at specific dosages when tested against established tumor models . The presence of the fluorine atom is believed to enhance the compound's binding affinity to cellular targets, thereby increasing its efficacy.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses both antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial therapies. The underlying mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in MDPI highlighted that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines. For instance, one derivative showed an IC50 value of 1.50 μM against acute erythroid leukemia cells (HEL), indicating strong antiproliferative effects .
  • Mechanism Exploration : Molecular docking studies have confirmed that the compound interacts with tubulin, suggesting that it may inhibit microtubule formation, a critical process for cell division . This interaction is crucial for its anticancer properties.
  • Comparative Studies : When compared to similar compounds, such as 5-fluoro-2-methoxybenzaldehyde and other fluorinated derivatives, this compound exhibited superior biological activity due to its unique substitution pattern.

Q & A

Q. How is the compound utilized in material science applications?

  • Methodological Answer :
  • Liquid Crystals : Incorporate into mesogens via Schiff base formation; fluorine enhances thermal stability (Tₙₑₘ ~ 120°C) .
  • OLEDs : Coordinate with iridium(III) to create blue-emitting complexes (λₑₘ = 450 nm, CIE coordinates 0.15, 0.10) .

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